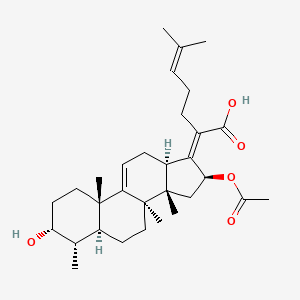
α-Ergocryptine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Ergocryptine-d3: is a deuterated form of α-ergocryptine, an ergopeptine and one of the ergoline alkaloids. It is a stable isotope-labeled compound, often used in scientific research for tracing and analytical purposes. The molecular formula of this compound is C32D3H38N5O5, and it has a molecular weight of 578.717 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Ergocryptine-d3 involves the incorporation of deuterium atoms into the α-ergocryptine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or by using deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions can vary depending on the desired level of deuterium incorporation and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: α-Ergocryptine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, α-Ergocryptine-d3 is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope-labeled form allows for precise quantification and identification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of ergoline alkaloids. It helps in tracing the metabolic pathways and understanding the biological effects of these compounds .
Medicine: In medicine, this compound is used in the development and testing of new drugs. Its stable isotope-labeled form allows for accurate measurement of drug concentrations and their metabolites in biological samples .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in quality control and assurance processes. It serves as a reference standard for the analysis of ergoline alkaloids in various products .
Mechanism of Action
The mechanism of action of α-Ergocryptine-d3 involves its interaction with various molecular targets and pathways. As an ergoline alkaloid, it primarily acts on dopamine receptors, particularly the D2 receptor. It functions as a dopamine agonist, mimicking the effects of dopamine in the brain and influencing neurotransmission . This interaction can lead to various physiological effects, including modulation of mood, behavior, and motor functions .
Comparison with Similar Compounds
β-Ergocryptine: Similar to α-Ergocryptine-d3 but differs in the position of a single methyl group.
Dihydroergocryptine: A hydrogenated form of ergocryptine, used as an antiparkinson agent.
Ergotamine: Another ergoline alkaloid with similar pharmacological properties.
Uniqueness: this compound is unique due to its stable isotope-labeled form, which allows for precise analytical applications. Its deuterium atoms provide a distinct advantage in tracing and quantification studies, making it a valuable tool in scientific research .
Properties
CAS No. |
1794783-50-8 |
|---|---|
Molecular Formula |
C₃₂H₃₈D₃N₅O₅ |
Molecular Weight |
578.72 |
Synonyms |
(5’α)-12’-Hydroxy-2’-(1-methylethyl)-5’-(2-methylpropyl)ergotaman-3’,6’,18-trione-d3; _x000B_Ergocryptine-d3; Ergokryptine-d3; NSC 169479-d3; NSC 407319-d3; α-Ergocryptine-d3; α-Ergokryptine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
